Cas no 1599282-62-8 (5-methyloxolane-3-carbohydrazide, Mixture of diastereomers)
5-methyloxolane-3-carbohydrazide, Mixture of diastereomers Chemical and Physical Properties
Names and Identifiers
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- 5-methyloxolane-3-carbohydrazide, Mixture of diastereomers
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- Inchi: 1S/C6H12N2O2/c1-4-2-5(3-10-4)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9)
- InChI Key: RMVNTKIBJXAKNL-UHFFFAOYSA-N
- SMILES: O1C(C)CC(C(NN)=O)C1
5-methyloxolane-3-carbohydrazide, Mixture of diastereomers Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-380901-0.05g |
5-methyloxolane-3-carbohydrazide, Mixture of diastereomers |
1599282-62-8 | 95% | 0.05g |
$245.0 | 2023-03-02 | |
| Enamine | EN300-380901-0.1g |
5-methyloxolane-3-carbohydrazide, Mixture of diastereomers |
1599282-62-8 | 95% | 0.1g |
$366.0 | 2023-03-02 | |
| Enamine | EN300-380901-0.25g |
5-methyloxolane-3-carbohydrazide, Mixture of diastereomers |
1599282-62-8 | 95% | 0.25g |
$524.0 | 2023-03-02 | |
| Enamine | EN300-380901-0.5g |
5-methyloxolane-3-carbohydrazide, Mixture of diastereomers |
1599282-62-8 | 95% | 0.5g |
$824.0 | 2023-03-02 | |
| Enamine | EN300-380901-1.0g |
5-methyloxolane-3-carbohydrazide, Mixture of diastereomers |
1599282-62-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-380901-2.5g |
5-methyloxolane-3-carbohydrazide, Mixture of diastereomers |
1599282-62-8 | 95% | 2.5g |
$2071.0 | 2023-03-02 | |
| Enamine | EN300-380901-5.0g |
5-methyloxolane-3-carbohydrazide, Mixture of diastereomers |
1599282-62-8 | 95% | 5.0g |
$3065.0 | 2023-03-02 | |
| Enamine | EN300-380901-10.0g |
5-methyloxolane-3-carbohydrazide, Mixture of diastereomers |
1599282-62-8 | 95% | 10.0g |
$4545.0 | 2023-03-02 | |
| 1PlusChem | 1P01BIKM-50mg |
5-methyloxolane-3-carbohydrazide, Mixture of diastereomers |
1599282-62-8 | 95% | 50mg |
$308.00 | 2025-03-19 | |
| 1PlusChem | 1P01BIKM-100mg |
5-methyloxolane-3-carbohydrazide, Mixture of diastereomers |
1599282-62-8 | 95% | 100mg |
$442.00 | 2025-03-19 |
5-methyloxolane-3-carbohydrazide, Mixture of diastereomers Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 5-methyloxolane-3-carbohydrazide, Mixture of diastereomers
5-Methyloxolane-3-Carbohydrazide: A Comprehensive Overview
5-Methyloxolane-3-carbohydrazide, also known as a mixture of diastereomers, is a compound with the CAS number 1599282-62-8. This compound has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in research related to this compound.
The molecular structure of 5-methyloxolane-3-carbohydrazide consists of a five-membered ring with a methoxy group at position 5 and a carbohydrazide group at position 3. This arrangement imparts the compound with distinct reactivity and selectivity, making it a valuable substrate in organic synthesis. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents.
One of the most notable aspects of 5-methyloxolane-3-carbohydrazide is its ability to form diastereomers. These diastereomers exhibit different physical and chemical properties, which can be exploited in asymmetric synthesis. Researchers have employed advanced techniques such as enantioselective catalysis to control the formation of specific diastereomers, thereby enhancing the efficiency of synthetic processes.
The synthesis of 5-methyloxolane-3-carbohydrazide involves a multi-step process that typically begins with the preparation of the corresponding oxolane derivative. Subsequent functionalization steps, including nucleophilic substitution and hydrazine addition, lead to the formation of the carbohydrazide group. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.
In terms of applications, 5-methyloxolane-3-carbohydrazide has shown promise in drug discovery programs targeting various diseases. Its ability to act as a bioisosteric replacement for traditional functional groups has been leveraged in designing molecules with improved pharmacokinetic profiles. Additionally, this compound has been utilized in materials science for the development of advanced polymers and coatings.
The study of 5-methyloxolane-3-carbohydrazide has also contributed to our understanding of stereochemical outcomes in organic reactions. By investigating the stereochemistry of its derivatives, researchers have gained insights into controlling product selectivity, which is crucial for developing enantioselective processes.
In conclusion, 5-methyloxolane-3-carbohydrazide, with its unique structure and versatile reactivity, continues to be a focal point in chemical research. Its role as a key intermediate in drug discovery and materials science underscores its importance in advancing modern chemistry. As research progresses, we can expect even more innovative applications for this compound.
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